![molecular formula C21H19N3O6 B2690062 (3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-[(4-nitrophenyl)methyl]piperazine-2,5-dione CAS No. 551930-75-7](/img/structure/B2690062.png)
(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-[(4-nitrophenyl)methyl]piperazine-2,5-dione
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Overview
Description
(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-[(4-nitrophenyl)methyl]piperazine-2,5-dione is a useful research compound. Its molecular formula is C21H19N3O6 and its molecular weight is 409.398. The purity is usually 95%.
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Biological Activity
The compound (3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-[(4-nitrophenyl)methyl]piperazine-2,5-dione is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a piperazine ring substituted with various functional groups that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study : A study involving piperazine derivatives reported that certain analogs exhibited IC50 values less than that of doxorubicin against Jurkat and A-431 cell lines, indicating strong antiproliferative effects .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that similar piperazine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A series of piperazine compounds were tested for their antibacterial efficacy using the dilution method, revealing that some derivatives exhibited greater activity than existing antibiotics .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
- Enzyme Inhibition : Some studies suggest that piperazine derivatives can inhibit specific enzymes involved in cancer progression and bacterial growth.
Data Table: Biological Activity Summary
Scientific Research Applications
The compound (3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-[(4-nitrophenyl)methyl]piperazine-2,5-dione is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on current research findings, including its potential as a therapeutic agent and its utility in synthetic chemistry.
Chemical Properties and Structure
The molecular formula of the compound is C20H22N4O4, with a molecular weight of approximately 378.42 g/mol. Its structure features a piperazine core with multiple substituents that may influence its biological activity and reactivity.
Antiviral Activity
Recent studies have indicated that compounds similar to this piperazine derivative exhibit antiviral properties. For instance, heterocycles containing piperazine rings have been explored for their ability to inhibit viral replication. Research has shown that modifications at specific positions on the piperazine scaffold can enhance activity against viruses, making this compound a candidate for further investigation in antiviral drug development .
C-JUN N-Terminal Kinase Inhibitors
Piperazine derivatives are known to act as inhibitors of c-jun N-terminal kinase (JNK), an enzyme implicated in various cellular processes including apoptosis and inflammation. The optimization of piperazine amides has led to the discovery of potent JNK inhibitors, suggesting that this compound may also possess similar inhibitory effects .
Synthetic Intermediates
This compound can serve as a versatile synthetic intermediate in the preparation of other biologically active molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the synthesis of complex organic compounds .
Polymer Chemistry
The incorporation of piperazine derivatives into polymer matrices has been explored for creating novel materials with enhanced mechanical and thermal properties. The presence of functional groups in this compound can facilitate interactions within polymer networks, potentially improving material performance .
Nanocomposites
Research indicates that piperazine-based compounds can be blended with nanomaterials to form composites with unique properties, such as improved conductivity or catalytic activity. This application is particularly relevant in the fields of electronics and catalysis .
Case Study 1: Antiviral Screening
A recent study screened various piperazine derivatives for antiviral activity against specific viral strains. The results indicated that modifications to the piperazine ring significantly influenced antiviral potency, suggesting that similar modifications to this compound could yield effective antiviral agents .
Case Study 2: JNK Inhibition
In a series of experiments aimed at developing JNK inhibitors, several piperazine derivatives were optimized based on their binding affinities and inhibitory effects. The structural characteristics of this compound suggest it may exhibit similar or enhanced inhibitory activity compared to known JNK inhibitors .
Properties
IUPAC Name |
(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-[(4-nitrophenyl)methyl]piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-14(25)22-13-20(26)23(12-16-3-7-17(8-4-16)24(28)29)19(21(22)27)11-15-5-9-18(30-2)10-6-15/h3-11H,12-13H2,1-2H3/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJNPKYBKGGSBA-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)N(C(=CC2=CC=C(C=C2)OC)C1=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N(/C(=C/C2=CC=C(C=C2)OC)/C1=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.